D-Valsartan

Enantiomeric purity HPLC method validation Pharmaceutical quality control

QC laboratories performing valsartan enantiomeric purity testing per USP/EP monographs require a reliable D-enantiomer reference standard to ensure baseline resolution (≥2.0) and accurate quantification. D-Valsartan (EP Impurity A, USP Related Compound A) is the specified chiral reference for system suitability and NMT 1.0% limit compliance. • Validated chiral HPLC/UPLC/SFC benchmark standard for column performance evaluation on AGP and amylose phases. • Defined stability profile (51 days at 2-8°C) supports long-term and accelerated stability-indicating method use. • Enables regulatory submission-ready data for ANDA/NDA chiral purity documentation.

Molecular Formula C24H29N5O3
Molecular Weight 435.5 g/mol
CAS No. 137862-87-4
Cat. No. B131288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Valsartan
CAS137862-87-4
SynonymsN-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-D-valine;  CGP 49309;  (R)-N-Valeryl-N-([2’-(1H-tetrazole-5-yl)-biphenyl-4-yl]-methyl)-valine;  USP Valsartan Related Compound A; _x000B__x000B__x000B_
Molecular FormulaC24H29N5O3
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
InChIInChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m1/s1
InChIKeyACWBQPMHZXGDFX-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valsartan D- Reference Standard Overview


Valsartan D- (CAS 137862-87-4), also designated as Valsartan EP Impurity A, Valsartan USP Related Compound A, ent-Valsartan, or (R)-Valsartan, is the R-enantiomer of the angiotensin II type 1 (AT1) receptor blocker valsartan [1]. Therapeutically, valsartan is used for the management of hypertension and heart failure, and its pharmacological activity is highly stereospecific, residing in the S-enantiomer (L-Valsartan) [2]. The D-enantiomer lacks meaningful AT1 receptor antagonism and is classified as a process-related impurity arising from racemization during synthesis [3][4]. Consequently, the primary utility of Valsartan D- is as a highly characterized analytical reference standard for chiral purity testing, enantiomeric impurity quantification, and method validation within pharmaceutical quality control (QC) and regulatory submissions (e.g., ANDA, NDA) [5].

Why Valsartan D- Cannot Be Substituted


In the context of pharmaceutical quality control, substituting Valsartan D- (Impurity A) with another valsartan-related substance—such as Impurity B (CAS 137863-20-8) or Impurity C (CAS 137863-92-4)—is scientifically invalid due to distinct chemical identities, chromatographic behaviors, and regulatory specifications [1]. Each impurity possesses a unique molecular structure and, critically, a different acceptance limit defined by compendial monographs (e.g., BP 2025, Ph. Eur.) [2]. For example, Impurity A has a specific limit of NMT 1.0%, whereas Impurity C is limited to NMT 0.2% [2]. Using an incorrect reference standard would lead to inaccurate quantification, potentially masking non-compliance and compromising batch release decisions. Furthermore, the D-enantiomer is specifically required for chiral method system suitability testing (e.g., resolution ≥2.0 from the valsartan peak), a function that structurally dissimilar impurities cannot fulfill [2][3].

Valsartan D- Analytical Performance & Specifications


Chiral HPLC Method Validation for Enantiomeric Purity

A validated chiral HPLC method for quantifying CGP 49309 (Valsartan D-) in the presence of its active enantiomer valsartan demonstrates high analytical sensitivity [1]. The method, employing an α1-acid glycoprotein (Chiral AGP) column, achieves a limit of quantitation (LOQ) of 0.1% and a limit of detection (LOD) of 0.04% relative to a valsartan concentration of 1 mg/mL [1]. This performance enables robust detection and quantification of the R-enantiomer well below the compendial acceptance limit of 1.0% [2]. In comparison, a more recent capillary electrophoresis (CE) method for the same analyte reports an LOQ of 0.05% and an LOD of 0.01% [3]. While the CE method offers slightly lower detection limits, the HPLC method remains a widely adopted, robust industry standard with well-established linearity (r > 0.999 over 0.1-4%) and high accuracy (average 96.7%) [1].

Enantiomeric purity HPLC method validation Pharmaceutical quality control

Pharmacopoeial Impurity Specification Comparison

According to the British Pharmacopoeia (BP) 2025 monograph for valsartan, the acceptance criterion for Impurity A (D-Valsartan) is "not more than the area of the principal peak in the chromatogram obtained with reference solution (b) (1.0 per cent)" [1]. This 1.0% limit is significantly higher than the limit specified for Impurity C in the same monograph, which is "not more than twice the area of the principal peak in the chromatogram obtained with reference solution (a) (0.2 per cent)" [1]. This quantitative difference reflects a risk-based approach to impurity control; the stereoisomeric impurity A is considered less toxicologically significant than process-related impurities like Impurity C, allowing a higher, yet rigorously controlled, threshold [2].

Pharmacopoeial standards Impurity profiling Regulatory compliance

D-Isomer Refining Process Validation

During the industrial synthesis of valsartan, racemization can occur, leading to D-isomer levels of 10% or higher in mother liquors [1]. A patented refining method addresses this challenge, demonstrating that valsartan containing ≥10% D-isomer can be purified to achieve a final D-isomer content of less than 0.5% [1]. This represents a >20-fold reduction in the impurity level, enabling the recovery of pharmaceutically acceptable valsartan from otherwise non-compliant process streams [2]. The method, which involves salification and crystallization from butanone/water mixtures, achieves this purification with a yield of 40% or greater, demonstrating industrial viability [1].

Process chemistry Enantiomeric purification Industrial manufacturing

Impurity A Standard Solution Stability

A stability study of valsartan impurity standard solutions under refrigerated conditions (2-8°C) revealed distinct degradation profiles [1]. Valsartan Impurity A (D-Valsartan) standard solutions were found to maintain acceptable stability (≥90% of initial concentration) for approximately 51 days [1]. In contrast, solutions of Valsartan Impurity B and Valsartan Impurity C exhibited significantly longer stability, remaining stable for up to 4 months (≈120 days) under identical storage conditions [1]. This data indicates that Impurity A standard solutions are comparatively less stable than Impurity B and C solutions, necessitating more frequent preparation or stricter storage protocols to ensure analytical accuracy [1].

Reference standard stability Analytical method lifecycle Quality control

Capillary Electrophoresis Method Validation

A capillary zone electrophoresis (CZE) method using acetyl-β-cyclodextrin as a chiral selector was validated for the determination of the R-enantiomer of valsartan [1]. The method was validated over a linear range of 0.05% to 3.0% (relative to 1 mg/mL valsartan), with a limit of detection (LOD) of 0.01% and a limit of quantitation (LOQ) of 0.05% [1]. Intra-day precision ranged from 2.57% to 5.60% RSD, and inter-day precision ranged from 4.46% to 6.76% RSD for peak area ratio [1]. Percentage recovery of the R-enantiomer in valsartan tablets ranged from 97.0% to 99.6% [1]. Compared to the earlier HPLC method [2], this CE method offers lower LOD/LOQ and does not require expensive chiral stationary phases, providing a cost-effective orthogonal approach for enantiomeric purity analysis [3].

Capillary electrophoresis Chiral separation Method validation

Valsartan D- Application Scenarios


Chiral Purity Testing for Regulatory Compliance

Valsartan D- serves as the primary reference standard for the 'Enantiomeric Purity' test mandated by the USP and EP monographs for valsartan [1]. QC laboratories utilize this compound to prepare system suitability solutions, ensuring baseline resolution (minimum 2.0) between the D-enantiomer and the S-enantiomer peaks [1]. Quantification of the D-enantiomer in API batches or finished tablets is performed against a calibration curve generated using this reference material, directly determining compliance with the NMT 1.0% acceptance criterion [1].

Chiral Method Development and Validation

Analytical R&D groups employ Valsartan D- as a critical test analyte during the development and validation of new chiral separation methods (e.g., HPLC, UPLC, SFC, CE) for valsartan [2][3]. Its well-characterized chromatographic behavior on chiral AGP and amylose-based stationary phases provides a benchmark for evaluating column performance, mobile phase optimization, and establishing validation parameters such as specificity, linearity, LOD, LOQ, accuracy, and precision [2][3].

API Manufacturing Process Control

During the chemical synthesis of valsartan, racemization can lead to unacceptable levels of the D-enantiomer [4]. Valsartan D- is used as a reference marker to monitor and control the efficiency of purification steps (e.g., crystallization, chiral resolution) [4]. Analytical data generated using this standard informs process optimization, enabling manufacturers to achieve the required enantiomeric purity (<0.5% post-refining) and maximize yield, as described in industrial patents [4].

Stability-Indicating Method Development

Given its defined stability profile under various conditions (e.g., 51 days at 2-8°C) [5], Valsartan D- is included as a marker in stability-indicating HPLC methods for valsartan drug products [6]. Monitoring the levels of this enantiomeric impurity during long-term and accelerated stability studies provides data on the stereochemical integrity of the drug substance and finished dosage form, which is essential for establishing shelf-life and storage conditions [6].

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